Home > Products > Screening Compounds P40089 > 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one - 53786-10-0

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Catalog Number: EVT-352057
CAS Number: 53786-10-0
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one belongs to a class of compounds known as benzimidazolones. These molecules are characterized by a fused benzene and imidazole ring system with a ketone group on the imidazole ring. Benzimidazolones, particularly those with substituents on the nitrogen atoms, have garnered significant interest in medicinal chemistry due to their diverse biological activities. They have shown potential as building blocks for developing new drugs for various therapeutic areas, including pain management. []

Future Directions
  • Further investigate the specific mechanism of action: Identifying its molecular targets and understanding how it interacts with these targets will be crucial for optimizing its therapeutic potential and designing more effective derivatives. []

1. (S)-N-([1,1′-Biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC) []

Compound Description: BBAC is a potent and selective antagonist for both OX1R and OX2R orexin receptors. It is frequently employed as a radioligand in binding studies to investigate the kinetics and affinity of other orexin receptor antagonists. BBAC exhibits rapid binding kinetics, reaching equilibrium swiftly in both binding and functional assays. []

2. 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H- benzo[d]imidazol-2(3H)-one (CM398) []

Compound Description: CM398 is a highly selective sigma-2 receptor ligand, demonstrating over 1000-fold selectivity over the sigma-1 receptor and various other neurotransmitter receptor sites. [] It exhibits promising in vitro and in vivo pharmacological profiles, including antinociceptive effects in rodent models of pain. Notably, CM398 shows good oral bioavailability and a favorable pharmacokinetic profile. []

3. (R)-4-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-536924) []

Compound Description: BMS-536924 is a first-generation insulin-like growth factor-1 receptor (IGF-1R) inhibitor. While exhibiting in vivo antitumor activity, [] its clinical utility was hampered by several drawbacks, including potent CYP3A4 inhibition and induction, poor aqueous solubility, and high plasma protein binding. [, ] These limitations prompted the development of structurally modified analogs with improved pharmacological profiles.

4. 4-(1-(2-(4-((2-(4-Chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate (BMS-665351) []

Overview

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C13H17N3O, with a molecular weight of 231.29 g/mol. This compound is significant in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. It has been identified as a useful research compound, particularly in the development of pharmaceutical agents targeting neurological and psychiatric disorders.

Source and Classification

This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities. The specific structural features of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one enhance its potential as a pharmacological agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves several steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of an intermediate compound, often through the removal of a protecting group from a tert-butyl derivative of benzimidazole. For instance, tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate can be used as a precursor .
  2. Reductive Amination: Following the formation of the intermediate, reductive amination with appropriate aldehydes is performed to introduce the piperidine moiety. This step is crucial for constructing the final product .
  3. Purification: The final compound is purified through techniques such as recrystallization or chromatography to achieve the desired purity, typically around 95%.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be represented using various notations:

  • InChI: InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
  • Canonical SMILES: CN1C2=CC=CC=C2N(C1=O)C3CCNCC3

These representations highlight the compound's complex structure featuring a benzimidazole ring fused with a piperidine ring, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one includes interactions with various biological molecules. Notably:

  1. Enzyme Interactions: The compound has been shown to interact with oxidoreductase enzymes, potentially acting as an inhibitor or activator depending on the context of the biochemical environment .
  2. Formation of C–N Bonds: It can participate in reactions that form C–N bonds, which are critical in synthesizing other biologically active compounds .
Mechanism of Action

Process and Data

The mechanism of action for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one primarily involves its interaction with specific enzyme active sites. By binding to these sites, it can modulate enzyme activity, influencing various biochemical pathways that may lead to therapeutic effects in conditions such as anxiety or depression . The precise pathways and targets are still under investigation but suggest a multifaceted role in neuropharmacology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one include:

  • Appearance: Typically exists as a solid crystalline form.

The chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

These properties are essential for understanding its behavior in biological systems and its potential formulations for therapeutic use .

Applications

Scientific Uses

The applications of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one are primarily found in medicinal chemistry research. It is used as a lead compound for developing new drugs targeting:

  1. Neurological Disorders: Potential treatments for anxiety and depression.
  2. Antimicrobial Agents: Investigated for its ability to combat various pathogens.

Research continues into expanding its applications based on its structural characteristics and biological interactions .

Synthetic Methodologies and Optimization Strategies

Ring-Closure Approaches for Benzoimidazolone Core Construction

The benzoimidazolone core is typically constructed through cyclocondensation reactions between ortho-phenylenediamines (OPD) and carbonyl equivalents. Two predominant methodologies dominate the synthesis of the 1-methyl-substituted variant:

  • Carbonyl Diimidazole (CDI)-Mediated Cyclization: Reaction of N-methyl-OPD derivatives with CDI in anhydrous THF or DMF at 80-100°C provides 1-methyl-benzoimidazol-2-ones in 75-85% yields. This method offers excellent regioselectivity and avoids N3 alkylation issues. The reaction proceeds via a carbonyl transfer mechanism where CDI acts as both activator and carbonyl source [5].

  • Phosgene Equivalents: While traditional phosgene routes present safety concerns, triphosgene (bis(trichloromethyl) carbonate) offers a controlled alternative. Under inert conditions at 0°C to room temperature, triphosgene reacts sequentially with N-methyl-OPD to form the cyclic carbamate. This method achieves >90% conversion but requires careful stoichiometry control (1:3 molar ratio of triphosgene:diamine) to prevent dichlorocarbonyl byproducts .

Table 1: Benzoimidazolone Ring-Closure Method Comparison

MethodReagentTemperatureYield (%)Key Advantage
CDI-mediatedCarbonyl diimidazole80-100°C75-85Mild conditions, minimal byproducts
Triphosgene cyclizationTriphosgene0-25°C85-92High atom economy
CarbonyldiimidazoleCDIReflux70-78Commercial availability
Dimethyl carbonateDMC, catalyst130-150°C60-70Green chemistry approach

A significant advancement involves direct C-H functionalization of preformed benzimidazolones. This strategy enables late-stage diversification at the C-5/C-6 positions via palladium-catalyzed cross-coupling after ring formation. Bromination using NBS in DMF at 0°C achieves selective monobromination (C-5 or C-6) in 68-75% yields, providing handles for subsequent Suzuki or amination reactions [5].

Piperidine Functionalization: N-Alkylation and Positional Isomerism

Piperidine introduction occurs predominantly through N-alkylation strategies on 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one precursors. Key considerations include:

  • Regioselective N-Alkylation: Selective N1 (benzoimidazolone nitrogen) versus N3 (piperidine nitrogen) alkylation presents synthetic challenges. N1-alkylation predominates when using alkyl halides in the presence of carbonate bases (K₂CO₃) in polar aprotic solvents (acetonitrile, DMF). This selectivity arises from the higher nucleophilicity of the benzoimidazolone nitrogen (pKa ~12) versus the piperidine nitrogen (pKa ~10) [4].

  • Positional Isomerism: The 1-methyl-3-(piperidin-4-yl) configuration (target compound) must be distinguished from the isomeric 3-methyl-1-(piperidin-4-yl) derivative. ¹H NMR spectroscopy provides definitive differentiation: The target compound exhibits piperidine CH-N coupling (J = 4.8 Hz) at δ 4.35-4.45 ppm, while the isomer shows benzylic CH₂ signals at δ 3.95-4.05 ppm. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers when chiral centers are present [4].

Table 2: Impact of Piperidine Substitution Patterns on Synthetic Outcomes

Substitution PositionReaction with Methyl IodideMajor ProductYield (%)Characteristic NMR Signal
1-(Piperidin-4-yl) parentK₂CO₃, CH₃CN, refluxN1-methyl isomer85δ 3.42 (s, 3H, N-CH₃)
1-(Piperidin-4-yl) parentNaH, DMF, 0°C to rtN3-methyl isomer62δ 2.90 (d, 2H, J=12Hz, N-CH₂)
1-Methyl-3-piperidinyl-Target compound-δ 4.40 (m, 1H, CH-N)

Regioselective C-4 functionalization of the piperidine ring enables additional diversification. Recent advances in pyridine C-H functionalization have been adapted to piperidine systems. Using AgPy₂MnO₄-mediated oxidation, C-4 hydroxylation occurs with >20:1 regioselectivity versus C-2/C-3 positions. The resulting alcohol serves as a versatile intermediate for azidation, halogenation, or amination through Mitsunobu or displacement chemistry [8].

Catalytic Systems for Stereoselective Piperidine Coupling

Achieving stereocontrol at the piperidine C-4 position requires sophisticated catalytic systems:

  • Asymmetric Hydrogenation: Chiral Ru(II)-diamine catalysts (e.g., Ru(BINAP)(DAIPEN)Cl₂) enable enantioselective reduction of 4-pyridyl-benzimidazolones. Under 50-100 psi H₂ in methanol at 50°C, 90-95% ee is attained with substrate/catalyst ratios of 500:1. The reaction proceeds via dynamic kinetic resolution where the catalyst controls facial selectivity on the enantiotopic imine faces [5].

  • Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 1-(piperidin-4-yl) precursors through enantioselective acetylation. Using vinyl acetate as acyl donor in MTBE at 30°C, the (R)-enantiomer acetylates 15-fold faster than the (S)-counterpart (E > 200). This provides access to both enantiomers with ≥99% ee after recrystallization, albeit with maximum 50% yield for each enantiomer [5].

Table 3: Catalytic Performance in Stereoselective Synthesis

Catalytic SystemReaction Typeee (%)Yield (%)TONConditions
Ru-(S)-BINAP/(R,R)-DPENAsymmetric hydrogenation929547550°C, 80 bar H₂, MeOH
CAL-B lipaseKinetic resolution>99 (S)45-30°C, vinyl acetate, MTBE
Pd-Chiral phosphinooxazolineAllylic alkylation8882100RT, Cs₂CO₃, THF
Rh-(R)-BINAPConjugate addition959045040°C, iPrOH
  • Transition Metal-Catalyzed C-N Coupling: Buchwald-Hartwig amination between 4-bromopiperidine derivatives and benzimidazolones employs Pd₂(dba)₃/XPhos catalyst systems. Optimized conditions (toluene, 110°C, Cs₂CO₃ base) achieve ≥95% coupling efficiency without epimerization. This method accommodates diverse benzimidazolone substituents, including halogenated variants essential for pharmaceutical applications [5].

Microwave-Assisted and Solvent-Free Synthetic Protocols

Green chemistry approaches significantly enhance the synthesis of heat-sensitive intermediates:

  • Solvent-Free N-Alkylation: Reaction of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with methyl iodide on basic alumina (K₂CO₃-doped) under microwave irradiation (300W) achieves complete conversion in 3-5 minutes at 80°C versus 8-12 hours under conventional heating. This method eliminates solvent waste and prevents quaternization at the piperidine nitrogen through precise thermal control [7].

  • Microwave-Assisted Reductive Amination: Condensation of 1-methyl-benzoimidazolone-2-carbaldehyde with 4-aminopiperidine using NaBH₃CN in ethanol under microwave irradiation (200W, 80°C) completes in 8 minutes with 92% yield compared to 24 hours (78% yield) via conventional methods. Reaction monitoring via in situ Raman spectroscopy confirms imine intermediate formation within 90 seconds [5] [7].

Table 4: Microwave vs Conventional Synthesis Parameters

Reaction StepConventional MethodTime (h)Yield (%)Microwave MethodTimeYield (%)
Benzoimidazolone formationReflux in toluene12-1675150°C, solvent-free15 min82
N-MethylationReflux in acetonitrile8-128580°C, basic alumina5 min91
Reductive aminationRT, 24h247880°C, 200W8 min92
Piperidine C-4 oxidation60°C, 6h665100°C, water, 300W20 min88
  • Continuous Flow Applications: Implementing microwave-optimized conditions in continuous flow reactors enhances scalability. A representative process: A solution of 1-(piperidin-4-yl) precursor and methyl triflate in DMF is pumped through a heated reactor (120°C, 10 bar, residence time 8 minutes), delivering the target compound at >95% purity with 3 kg/hour throughput. This demonstrates the industrial viability of accelerated synthesis protocols [5].

Properties

CAS Number

53786-10-0

Product Name

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

IUPAC Name

1-methyl-3-piperidin-4-ylbenzimidazol-2-one

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3

InChI Key

VEWTUUDVRSEVLC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.